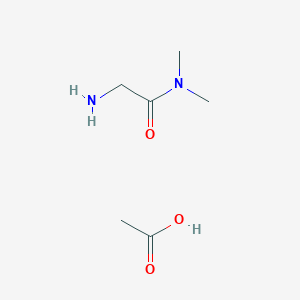

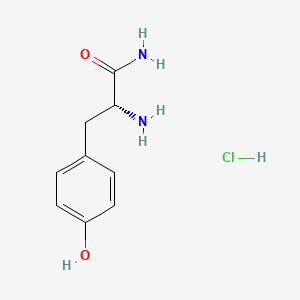

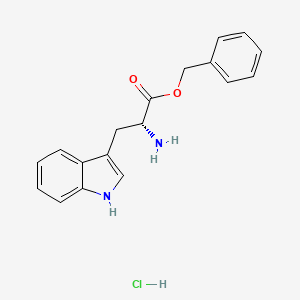

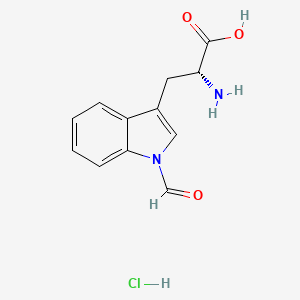

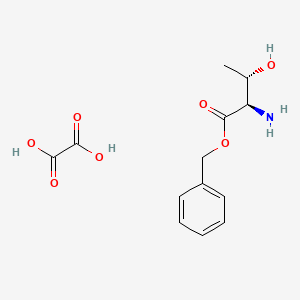

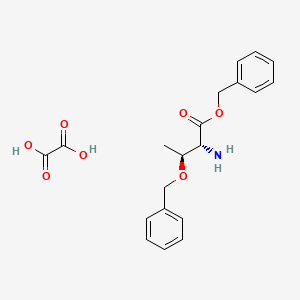

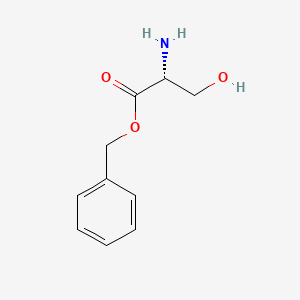

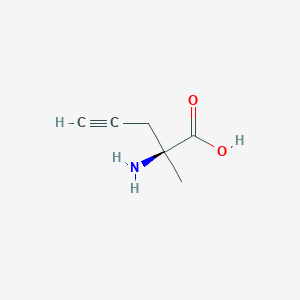

(S)-2-Amino-2-methylpent-4-ynoic acid

Vue d'ensemble

Description

The compound would be described based on its molecular structure, including the types and arrangement of atoms.

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure.Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, acidity or basicity, and stability would be analyzed.Applications De Recherche Scientifique

Biomedical Applications of Poly(amino acid)s

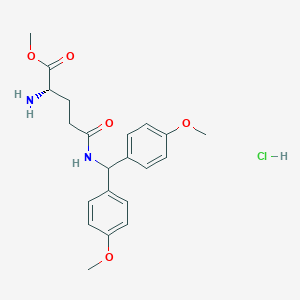

Polymers constructed from amino acid building blocks, including structures similar to (S)-2-Amino-2-methylpent-4-ynoic acid, have significant potential in biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable, making them suitable for use as delivery vehicles for genes and drugs, as well as antiviral compounds. The unique asymmetrical AB2 structure of some amino acids facilitates the formation of branched structures, which are critical in the development of non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).

Synthesis and Transformations of β-Amino Acid Derivatives

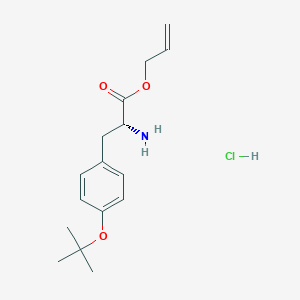

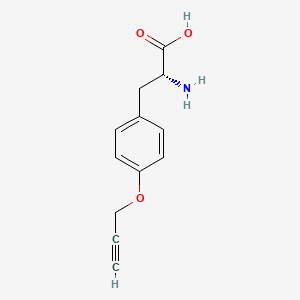

Metathesis reactions are pivotal in synthesizing and transforming functionalized β-amino acid derivatives, which are essential in drug research due to their biological relevance. These reactions enable access to alicyclic β-amino acids or other densely functionalized derivatives, highlighting the versatility, robustness, and efficiency of these methodologies. Such derivatives could encompass structures related to (S)-2-Amino-2-methylpent-4-ynoic acid and are fundamental in developing new molecular entities for medicinal chemistry (Kiss et al., 2018).

Use in Peptide Studies

The spin label amino acid TOAC, similar in concept to targeted modifications like (S)-2-Amino-2-methylpent-4-ynoic acid, demonstrates the utility of engineered amino acids in studying peptides. TOAC, a paramagnetic amino acid, has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure through various spectroscopic methods. This approach is beneficial for understanding peptide interactions with membranes, proteins, and nucleic acids, offering insights into the orientation of peptides in biological membranes and their structural dynamics (Schreier et al., 2012).

Regulation of Methyl Balance

Research into amino acids' role in regulating methyl balance in humans has uncovered the critical interactions between dietary intake, metabolism, and cellular functions. Amino acids, including structures related to (S)-2-Amino-2-methylpent-4-ynoic acid, play a significant role in maintaining S-adenosylmethionine levels, crucial for methylation reactions that affect DNA, proteins, and neurotransmitters. This understanding aids in grasping the metabolic basis for diseases related to methyl balance, such as liver disease and neural tube defects (Brosnan et al., 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This would involve proposing further studies that could be conducted on the compound, such as potential applications or modifications to improve its properties or activity.

For a specific compound, these analyses would require experimental data and may involve the use of various laboratory techniques and computational methods. It’s always important to refer to the relevant scientific literature for detailed and accurate information. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more information.

Propriétés

IUPAC Name |

(2S)-2-amino-2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNDYYRTZBHAN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC#C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679815 | |

| Record name | (2S)-2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-methylpent-4-ynoic acid | |

CAS RN |

1231709-27-5 | |

| Record name | (2S)-2-Amino-2-methyl-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.